(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride
CAS No.: 2287248-12-6
Cat. No.: VC5365352
Molecular Formula: C9H16ClN
Molecular Weight: 173.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287248-12-6 |
|---|---|
| Molecular Formula | C9H16ClN |
| Molecular Weight | 173.68 |
| IUPAC Name | (3aS,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride |
| Standard InChI | InChI=1S/C9H15N.ClH/c1-2-7-6-10-9(4-5-9)8(7)3-1;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1 |
| Standard InChI Key | DGIBGQQLZOAPAP-WSZWBAFRSA-N |
| SMILES | C1CC2CNC3(C2C1)CC3.Cl |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule features a spiro junction between a partially saturated cyclopenta[c]pyrrole system (2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole) and a cyclopropane ring. The spiro connection occurs at the pyrrole nitrogen (position 3) and one carbon of the cyclopropane . Key structural attributes include:
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Cyclopenta[c]pyrrole: A bicyclic system with a five-membered cyclopentane fused to a pyrrole ring .
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Cyclopropane: A strained three-membered carbocycle contributing to molecular rigidity .
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Hydrochloride salt: Enhances solubility and stability via protonation of the pyrrole nitrogen .
Stereochemical Configuration
The (3aS,6aR) designation specifies the absolute configuration of the spiro center and adjacent stereogenic carbons. X-ray crystallography and chiral HPLC analyses of analogous spiro compounds confirm that such configurations are critical for enantiomeric purity and biological activity . For example, in related spiro[cyclopropane-indolizine] derivatives, the (3aR,6aS) enantiomer exhibited distinct NMR chemical shifts compared to its (3aS,6aR) counterpart .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of spiro compounds like this typically involves conjugate addition or cycloaddition strategies:
Magnesium-Mediated Cyclopropanation
A proven route for spiro[cyclopropane-heterocycle] systems uses Mg-mediated addition of bromoform to α,β-unsaturated ketones. For instance, Liu et al. synthesized spiro[cyclopropane-indolizinones] via Mg-induced conjugate addition of bromoform to (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones . Adapting this method, the cyclopenta[c]pyrrole precursor could react with dibromocarbene precursors under inert conditions to form the cyclopropane ring.
Asymmetric Organocatalytic Cycloaddition
Chiral ferrocenylphosphine catalysts enable enantioselective [3+2] cycloadditions to construct spiro frameworks. In a study by Zhang et al., methyl 2-(((tert-butoxycarbonyl)oxy)-(4-nitrophenyl)methyl)acrylate reacted with N-phenylmaleimide using a ferrocenylphosphine ligand (LB5) to yield spirocyclopenta[c]pyrrole derivatives with >95% enantiomeric excess (ee) . This approach could be modified to incorporate cyclopropane via epoxide intermediates .
Hydrochloride Salt Formation
Protonation with HCl gas in anhydrous dichloromethane or ether converts the free base to its hydrochloride form. The salt’s purity is verified via:
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Melting point analysis: Sharp melting points (e.g., 47.4–49.0°C for analogous compounds) .
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Chiral HPLC: Retention time matching and absence of diastereomeric peaks .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Representative data for analogous spiro compounds :
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ^1H | 1.2–1.4 (m) | Multiplet | Cyclopropane H |
| 3.8–4.1 (dd, J=8.4 Hz) | Doublet of doublets | Pyrrole-CH₂ | |
| ^13C | 18.5 | Quartet | Cyclopropane C |
| 125.7 | Singlet | Aromatic C |
Infrared (IR) Spectroscopy
Mass Spectrometry
Physicochemical Properties
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